Spiro[2.3]hexan-5-one
Overview
Description
Spiro[2.3]hexan-5-one is a chemical compound with the molecular formula C6H8O and a molecular weight of 96.13 g/mol. It is characterized by a unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[2.3]hexan-5-one can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the intramolecular cyclization of a linear precursor containing a ketone group and a suitable leaving group. The reaction conditions typically require the use of a strong base or acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.3]hexan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Spiro[2.3]hexan-5-one has found applications in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for the development of new materials, pharmaceuticals, and chemical intermediates.
Chemistry: this compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for innovative applications.
Mechanism of Action
The mechanism by which spiro[2.3]hexan-5-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved in these interactions can vary, but they often include signaling cascades and metabolic processes.
Comparison with Similar Compounds
Spiro[2.3]hexan-5-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include spiro[2.2]pentane-5-one, spiro[3.3]heptane-5-one, and spiro[4.4]heptane-5-one. These compounds share the spirocyclic structure but differ in the size and connectivity of their rings, leading to variations in their chemical properties and reactivity.
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Properties
IUPAC Name |
spiro[2.3]hexan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-3-6(4-5)1-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQOXREXMKNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336508 | |
Record name | Spiro[2.3]hexan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-22-7 | |
Record name | Spiro[2.3]hexan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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